molecular formula C25H31Cl2N5O5S2 B6526802 ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride CAS No. 1135132-33-0

ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride

Cat. No.: B6526802
CAS No.: 1135132-33-0
M. Wt: 616.6 g/mol
InChI Key: KZPFCWCKAWWSPL-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H31Cl2N5O5S2 and its molecular weight is 616.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 615.1143668 g/mol and the complexity rating of the compound is 920. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{4-[(6-chloro-1,3-benzothiazol-2-yl)[2-(dimethylamino)ethyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a complex compound with significant biological activity, particularly in pharmacological applications. This article reviews the biological properties, synthesis, and potential therapeutic uses of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17H20ClN3O4S
  • CAS Number : 4829775
  • Molecular Weight : 391.88 g/mol

Structural Characteristics

The compound features a piperazine ring, a sulfonamide moiety, and a benzothiazole derivative, which contribute to its biological activity. The presence of a chloro group enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing moderate to good efficacy:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Klebsiella pneumoniae1464 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Cholinesterase Inhibition

Another notable biological activity is the inhibition of cholinesterase enzymes, which are critical in neurotransmission. The compound exhibits selective inhibition towards butyrylcholinesterase (BChE), with an IC50 value of 46.42 µM, making it a potential candidate for Alzheimer's disease treatment .

Study on Antimicrobial Efficacy

A study conducted by Ahmad et al. (2011) evaluated the antimicrobial efficacy of various benzothiazole derivatives, including the compound . The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity, suggesting that structural modifications could enhance efficacy .

Study on Anticancer Properties

In a recent study published in 2023, researchers explored the anticancer properties of similar benzothiazole derivatives. The findings showed that these compounds could significantly inhibit tumor growth in xenograft models, highlighting their potential as novel anticancer agents .

Properties

IUPAC Name

ethyl 4-[4-[(6-chloro-1,3-benzothiazol-2-yl)-[2-(dimethylamino)ethyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O5S2.ClH/c1-4-36-25(33)29-12-14-30(15-13-29)38(34,35)20-8-5-18(6-9-20)23(32)31(16-11-28(2)3)24-27-21-10-7-19(26)17-22(21)37-24;/h5-10,17H,4,11-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPFCWCKAWWSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl2N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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